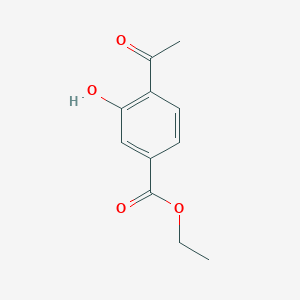
5-Chloro-1,4-dimethyl-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1,4-dimethyl-1H-1,2,3-triazole is a heterocyclic organic compound characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1,4-dimethyl-1H-1,2,3-triazole typically involves the cyclization of hydrazine derivatives with chloroform in the presence of a strong base. The reaction conditions include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process, where the reactants are fed into a reactor, and the product is continuously extracted. This method ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1,4-dimethyl-1H-1,2,3-triazole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenation reactions are carried out using reagents like chlorine or bromine.
Major Products Formed: The major products formed from these reactions include chlorinated derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 5-Chloro-1,4-dimethyl-1H-1,2,3-triazole is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, the compound is utilized to study enzyme inhibition and as a probe in biochemical assays. Its ability to interact with various biological targets makes it valuable in drug discovery and development.
Medicine: The compound has shown potential in medicinal chemistry, where it is explored for its antimicrobial, antifungal, and anticancer properties. It is also used in the design of new therapeutic agents.
Industry: In the industrial sector, this compound is employed in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 5-Chloro-1,4-dimethyl-1H-1,2,3-triazole exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and leading to the desired biological or chemical outcomes. The pathways involved include enzyme inhibition, receptor activation, and signal transduction.
Comparison with Similar Compounds
5-Chloro-1,3-dimethyl-1H-1,2,4-triazole
3-Chloro-1,5-dimethyl-1H-1,2,4-triazole
3-Chloro-5-methoxy-1-methyl-1H-1,2,4-triazole
Uniqueness: 5-Chloro-1,4-dimethyl-1H-1,2,3-triazole stands out due to its unique structural features and reactivity profile
Properties
Molecular Formula |
C4H6ClN3 |
|---|---|
Molecular Weight |
131.56 g/mol |
IUPAC Name |
5-chloro-1,4-dimethyltriazole |
InChI |
InChI=1S/C4H6ClN3/c1-3-4(5)8(2)7-6-3/h1-2H3 |
InChI Key |
OZGMIDASRBBWPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=N1)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,7-dimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B15332074.png)




![4-[4-(3-Chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B15332126.png)

![[Ru(bpy)2(4-([2,2'-bipyridin]-4-yl)butanoic acid)]Cl2](/img/structure/B15332133.png)


![2-[(4-Chloro-2-pyridyl)methyl]isoindoline-1,3-dione](/img/structure/B15332164.png)
![8-Chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15332172.png)
